An In-depth Technical Guide to tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational rigidity, basic nitrogen atom, and the potential for stereospecific functionalization make it an ideal building block for creating molecules with high affinity and selectivity for biological targets. Within this class of compounds, tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate and its enantiomers have emerged as valuable intermediates. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine allows for selective manipulation of the pyrrolidine nitrogen, while the methyl group on the carbamate nitrogen can fine-tune the molecule's steric and electronic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.
Physicochemical and Structural Properties
tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a chiral compound, and its properties are often reported for its specific enantiomers, which are more commonly used in drug development to ensure stereospecific interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C11H22N2O2 | [2] |
| Molecular Weight | 214.31 g/mol | [2] |
| CAS Number | 1064052-00-1 ((S)-enantiomer) | [2] |
| Appearance | Not widely reported, likely a solid or oil | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
| Boiling Point | ~307.6 °C at 760 mmHg (Predicted for a related isomer) | [3] |
Structural Formula:
Caption: 2D structure of tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate.
Synthesis and Reactivity
The synthesis of tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves a multi-step sequence starting from a suitable pyrrolidine precursor. A general and plausible synthetic strategy is outlined below. The causality behind these steps lies in the strategic introduction and manipulation of protecting groups to achieve the desired functionality at specific positions.
General Synthetic Workflow
Caption: Synthetic workflow for tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate.
Detailed Experimental Protocol (Illustrative)
This protocol describes the synthesis of the (S)-enantiomer. A similar procedure can be followed for the (R)-enantiomer starting from (R)-3-hydroxypyrrolidine.
Step 1: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
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To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a base, for example, triethylamine (1.1 eq).
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Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.05 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Upon completion (monitored by TLC), wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.[4]
Step 2: Synthesis of (S)-tert-butyl 3-(((methylsulfonyl)oxy)pyrrolidine)-1-carboxylate
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Dissolve the N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM and cool to 0 °C.
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Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
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Stir the reaction at 0 °C for 2-4 hours.
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Quench the reaction with saturated aqueous sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the mesylated intermediate.
Step 3 & 4: Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
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Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C for 6-8 hours.
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After cooling, dilute the reaction with water and extract with ethyl acetate.
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Combine the organic extracts, wash with brine, dry, and concentrate.
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The crude azide is then reduced. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, a Staudinger reaction followed by hydrolysis can be employed.
Step 5 & 6: Synthesis of (S)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
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The primary amine from the previous step can be N-methylated via reductive amination. To a solution of the amine (1.0 eq) in methanol, add formaldehyde (1.1 eq) and an acid catalyst (e.g., acetic acid).
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After stirring for 1 hour, add a reducing agent such as sodium cyanoborohydride in portions.
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Stir for an additional 12 hours, then quench the reaction and work up to isolate the N-methylated product.
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The resulting secondary amine is then protected with a Boc group using (Boc)2O and a base as described in Step 1 to yield the final product.
Applications in Drug Discovery
The pyrrolidine scaffold is a common motif in a variety of therapeutic agents.[1] tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate serves as a key intermediate in the synthesis of more complex molecules, often by deprotecting the pyrrolidine nitrogen and performing further reactions at that site.
The Boc-protected exocyclic amine allows for the pyrrolidine nitrogen to be, for example, arylated or alkylated to introduce substituents that can interact with specific binding pockets in target proteins.
Example Signaling Pathway Context:
While not directly acting on a signaling pathway itself, this building block can be incorporated into molecules that do. For instance, many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The pyrrolidine moiety can be a key part of this core or a substituent that enhances binding affinity or pharmacokinetic properties.
Caption: Role of pyrrolidine-containing inhibitors in a generic kinase signaling pathway.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound, such as (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate.[5]
Conclusion
tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a strategically important building block in the synthesis of complex molecules for drug discovery. Its protected exocyclic amine and chiral center provide a versatile platform for creating a diverse range of compounds with potential therapeutic applications. A thorough understanding of its synthesis and reactivity is crucial for medicinal chemists aiming to leverage the unique properties of the pyrrolidine scaffold in the design of next-generation therapeutics.
References
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